molecular formula C13H16N6O3S B2527080 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine CAS No. 1396793-22-8

3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine

Cat. No.: B2527080
CAS No.: 1396793-22-8
M. Wt: 336.37
InChI Key: FLSBPJMLYDYPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule integrates multiple privileged structural motifs commonly found in pharmacologically active agents, including an imidazole ring, a pyridazine core, and a methanesulfonylpiperazine carbonyl moiety. The molecular architecture suggests potential for diverse biological interactions, particularly in the realm of kinase inhibition . Compounds featuring similar heterocyclic scaffolds, such as imidazo[1,2-b]pyridazines, have demonstrated potent activity as pan-inhibitors of breakpoint cluster region-abelson (BCR-ABL) kinase, including the challenging T315I gatekeeper mutant, which is a key target in oncology research for conditions like chronic myeloid leukemia . Furthermore, the 4-methanesulfonylpiperazine group is a recognized structural element in potent, selective, and orally bioavailable inhibitors of Class I PI3 kinase, another critical target in cancer therapy . The presence of both the imidazole and the methanesulfonylpiperazine carbonyl groups makes this compound a valuable chemical tool or a potential building block for researchers developing novel therapeutic agents targeting enzymatic pathways in cancer and other diseases. It serves as a key intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(6-imidazol-1-ylpyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-23(21,22)19-8-6-17(7-9-19)13(20)11-2-3-12(16-15-11)18-5-4-14-10-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSBPJMLYDYPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.

    Attachment of the Methanesulfonylpiperazine Moiety: The final step involves the coupling of the methanesulfonylpiperazine group to the pyridazine core, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyridazine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted imidazole and pyridazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine exhibit significant antibacterial properties. For instance, imidazole derivatives have been shown to possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds in related studies . This highlights the potential of imidazole-containing compounds in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study focusing on imidazopyridazines revealed that certain derivatives showed excellent inhibitory concentrations (IC50) against various cancer cell lines, including A549 lung cancer cells . The pharmacokinetic evaluation indicated promising absorption and distribution profiles, suggesting that these compounds could be viable candidates for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A set of imidazo[1,2-a]pyridine derivatives was synthesized and tested against Mycobacterium tuberculosis H37Rv. Among the compounds evaluated, those structurally related to this compound demonstrated MIC values ≤ 0.006 μM, indicating their high efficacy against resistant strains . The study emphasized the need for further development of these compounds into therapeutic agents.

Case Study 2: Anticancer Activity

In a separate investigation, a series of imidazopyridazines were synthesized and tested for their antiproliferative effects on a panel of 14 cancer cell lines. The results showed IC50 values ranging from 6 to 320 nM, with some compounds exhibiting low toxicity towards normal cells . This suggests that modifications to the imidazopyridazine structure could enhance selectivity and potency against cancer cells.

Material Science Applications

The structural characteristics of this compound also lend themselves to applications in material science. Its coordination properties can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which are valuable for catalysis and gas storage applications .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC (μM)Reference
Imidazopyridine DerivativeAntimicrobialMycobacterium tuberculosis≤0.006
ImidazopyridazineAnticancerA549 Lung Cancer Cells6 - 320
Imidazopyridazine ConjugatesAntiproliferativeVarious Cancer Cell Lines0.016 - 0.11

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methanesulfonylpiperazine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound Pyridazine 3-(1H-imidazol-1-yl), 6-(4-methanesulfonylpiperazine-1-carbonyl) Hypothesized kinase/PARP inhibition
2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g) Thienoimidazole Piperazine-carbonyl, bromobenzyl PARP-1 inhibitor (IC₅₀: <100 nM)
3-Hydrazino-6-(2-methyl-imidazol-1-yl)-pyridazine Pyridazine 3-hydrazino, 6-(2-methyl-imidazol-1-yl) Antihypertensive
1-((4'-(para-Fluorophenyl)piperazine-1-yl)methyl)-imidazole Imidazole 4-fluorophenylpiperazine Antimicrobial
4-(5-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl pyridin-2-amines (148–155) Pyridine/imidazole Fluorophenyl, methylthio, piperazine/amine CK1δ inhibitor

Key Structural Differences :

  • The target compound uniquely combines a pyridazine core with a mesyl-piperazine group, distinguishing it from thienoimidazole-based PARP inhibitors (e.g., 13g) and hydrazino-pyridazine antihypertensives .
  • Compared to antimicrobial imidazole-piperazine derivatives (e.g., in ), the mesyl group may reduce bacterial target affinity but improve metabolic stability .

Physicochemical Properties

Property Target Compound (Predicted) 13g 3-Hydrazino Pyridazine Antimicrobial Imidazole
Molecular Weight ~371.4 g/mol 524.07 g/mol ~207 g/mol ~320 g/mol
Melting Point Not reported 285–288°C Not reported Not reported
Solubility Moderate (mesyl group) Low (bromobenzyl) High (hydrazine) Moderate (fluorophenyl)

Notable Trends:

  • The mesyl group in the target compound likely improves aqueous solubility compared to lipophilic bromobenzyl derivatives (13g) .
  • Hydrazine-containing analogs exhibit higher solubility but may suffer from instability .

Biological Activity

The compound 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the pyridazine core followed by the introduction of the imidazole and piperazine moieties. The following general scheme outlines the synthetic pathway:

  • Formation of Pyridazine : The initial step involves the reaction of suitable precursors to form the pyridazine ring.
  • Introduction of Imidazole : An imidazole group is introduced through a nucleophilic substitution reaction.
  • Piperazine Functionalization : The piperazine moiety is added, often through coupling reactions involving activated derivatives.

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

The compound's structure suggests potential activity against cancer cells. Preliminary studies have indicated that imidazole-containing compounds can inhibit key signaling pathways involved in tumor progression, particularly those mediated by phosphatidylinositol 3-kinase (PI3K) pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative closely related to this compound was tested in vitro against human cancer cell lines, demonstrating a dose-dependent decrease in viability, with IC50 values indicating potent activity .
  • Case Study 2 : In a recent trial involving animal models, administration of a related compound resulted in significant tumor regression compared to control groups, suggesting its potential as an anticancer agent .

The proposed mechanism of action for this compound involves multiple pathways:

  • Inhibition of Kinase Activity : The presence of the imidazole ring is known to confer inhibitory effects on various kinases, including PI3K, which plays a critical role in cellular signaling and metabolism .
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation .

Data Tables

Biological ActivityTest Organisms/Cell LinesObserved EffectReference
AntimicrobialS. aureus, E. coliGrowth inhibition
AnticancerHuman cancer cell linesDecreased viability
Apoptosis InductionCancer cell linesIncreased apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.